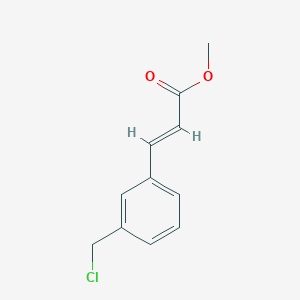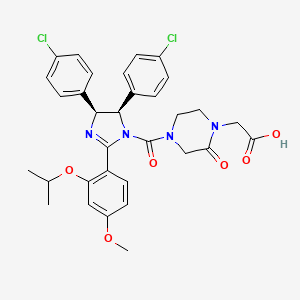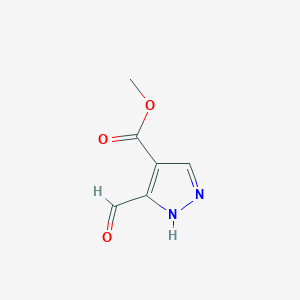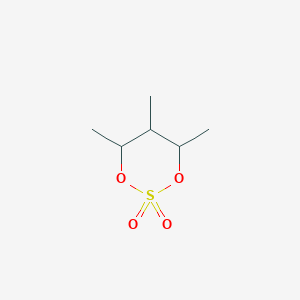
Methyl3-(3-(chloromethyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl3-(3-(chloromethyl)phenyl)acrylate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl3-(3-(chloromethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of triethylamine in a tubular reactor. This method results in high conversions of alcohols to their corresponding esters within a short reaction time, typically 0.5 to 5 minutes . Another method involves the Wittig–Horner reaction, where 4-(chloromethyl)benzaldehyde is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate .
Industrial Production Methods
In industrial settings, the continuous flow process is often employed for the synthesis of acrylate monomers. This process is efficient, safe, and convenient, allowing for the production of large quantities of the compound with minimal side products . The use of continuous flow processes also minimizes the formation of unwanted side-compounds and facilitates the handling of the formed slurry.
化学反応の分析
Types of Reactions
Methyl3-(3-(chloromethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to alcohols or other reduced forms.
Substitution: The chloromethyl group is particularly reactive in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions include substituted acrylates, alcohols, and carboxylic acids. These products are valuable intermediates in further chemical syntheses and industrial applications.
科学的研究の応用
Methyl3-(3-(chloromethyl)phenyl)acrylate has a wide range of scientific research applications:
Biology: The compound is used in the development of biochemical reagents and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and other therapeutic compounds.
Industry: The compound is utilized in the production of adhesives, coatings, and other specialty materials.
作用機序
The mechanism of action of Methyl3-(3-(chloromethyl)phenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The acrylate moiety also participates in polymerization reactions, contributing to the formation of polymeric materials with specific properties .
類似化合物との比較
Methyl3-(3-(chloromethyl)phenyl)acrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group, affecting its physical properties.
Butyl acrylate: Contains a longer alkyl chain, resulting in different solubility and polymerization characteristics.
The uniqueness of this compound lies in its chloromethyl group, which enhances its reactivity and versatility in various chemical reactions and applications .
特性
分子式 |
C11H11ClO2 |
|---|---|
分子量 |
210.65 g/mol |
IUPAC名 |
methyl (E)-3-[3-(chloromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,8H2,1H3/b6-5+ |
InChIキー |
HBRFDEPYUXCSDZ-AATRIKPKSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC=CC(=C1)CCl |
正規SMILES |
COC(=O)C=CC1=CC=CC(=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)


![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)



![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


